

# Characterization of Spiro[chroman-2,1'-cyclobutan]-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: Spiro[chroman-2,1'-cyclobutan]-4-amine

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## Abstract

The **spiro[chroman-2,1'-cyclobutan]-4-amine** core represents a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. As a privileged structure, its derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-parasitic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of **Spiro[chroman-2,1'-cyclobutan]-4-amine**. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs, primarily spiro[chroman-2,1'-cyclohexan]-4-amine and spiro[chroman-2,4'-piperidin]-4-one derivatives, to present a thorough characterization. Detailed experimental protocols for the synthesis of the precursor ketone and its subsequent reductive amination are provided, alongside representative quantitative data and visualizations of key chemical transformations and potential biological pathways.

## Introduction

The chroman-4-one scaffold is a well-established pharmacophore found in numerous natural products and synthetic molecules with diverse biological activities.<sup>[1]</sup> The introduction of a spirocyclic moiety, such as a cyclobutane ring at the 2-position, imparts conformational rigidity and three-dimensionality, which can lead to enhanced biological activity and improved selectivity for specific targets. The further functionalization of this core with an amine group at

the 4-position introduces a key site for interaction with biological macromolecules, making **spiro[chroman-2,1'-cyclobutan]-4-amine** a promising candidate for drug discovery programs.

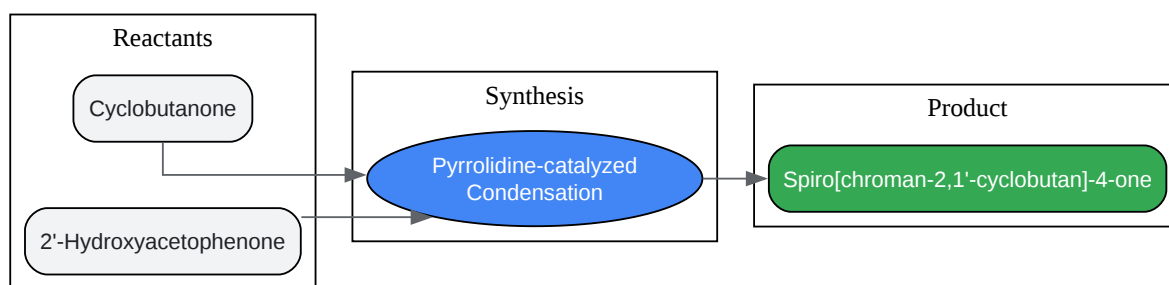
Derivatives of the broader spirochromanone class have shown potent activity as inhibitors of enzymes such as acetyl-CoA carboxylase and have been investigated for their anti-tubercular and quorum sensing inhibitory properties.[2][3] This guide aims to provide a detailed technical resource for researchers interested in the synthesis and characterization of the core **Spiro[chroman-2,1'-cyclobutan]-4-amine** structure.

## Synthesis

The synthesis of **Spiro[chroman-2,1'-cyclobutan]-4-amine** is a two-step process, beginning with the synthesis of the precursor ketone, Spiro[chroman-2,1'-cyclobutan]-4-one, followed by its conversion to the target amine via reductive amination.

### Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one

The formation of the spirochromanone core is typically achieved through a condensation reaction between a 2'-hydroxyacetophenone and a cyclic ketone. For the synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one, 2'-hydroxyacetophenone is reacted with cyclobutanone. This reaction can be catalyzed by a secondary amine, such as pyrrolidine, or through methods like the Kabbe condensation.[4]

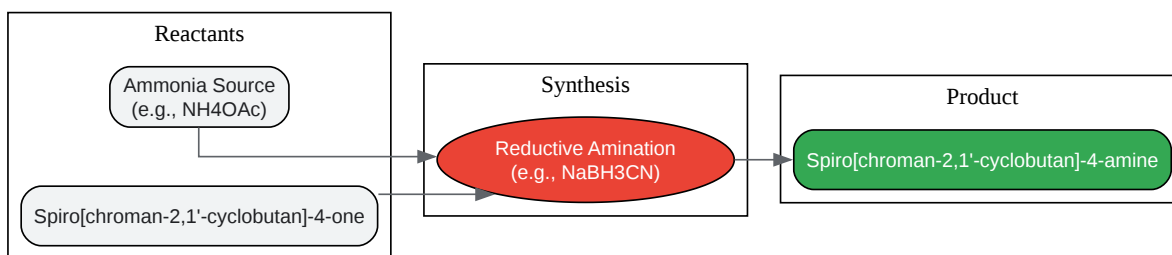


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Caption: Synthesis of the precursor ketone.

## Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-amine

The conversion of the spiro ketone to the target amine is achieved through reductive amination. [5][6] This process involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.



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Caption: Synthesis of the target amine.

## Physicochemical and Spectroscopic Data

The following tables summarize the expected physicochemical and spectroscopic data for **Spiro[chroman-2,1'-cyclobutan]-4-amine** and its precursor ketone. This data is extrapolated from closely related analogs, such as spiro[chroman-2,1'-cyclohexan]-4-one and various 4-amino-chroman derivatives, and should be considered representative.

### Table 1: Physicochemical Properties

Property	Spiro[chroman-2,1'-cyclobutan]-4-one (Predicted)	Spiro[chroman-2,1'-cyclobutan]-4-amine (Predicted)
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>2</sub>	C <sub>12</sub> H <sub>15</sub> NO
Molecular Weight	188.22 g/mol	189.25 g/mol
Appearance	White to off-white solid	Colorless to pale yellow oil/solid
Melting Point	Not available	Not available
Boiling Point	Not available	Not available

**Table 2: Spectroscopic Data (Predicted)**

Technique	Spiro[chroman-2,1'-cyclobutan]-4-one (Analog-based Prediction)	Spiro[chroman-2,1'-cyclobutan]-4-amine (Analog-based Prediction)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	7.8-6.9 (m, 4H, Ar-H), 2.8 (s, 2H, -CH <sub>2</sub> -), 2.4-1.8 (m, 6H, cyclobutane-H)	7.5-6.8 (m, 4H, Ar-H), 4.1 (t, 1H, -CH(NH <sub>2</sub> )-), 2.2-1.6 (m, 8H, -CH <sub>2</sub> - and cyclobutane-H), 1.5 (br s, 2H, -NH <sub>2</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	192 (C=O), 162 (Ar-C-O), 136-118 (Ar-C), 85 (spiro-C), 45 (-CH <sub>2</sub> -), 35-15 (cyclobutane-C)	158 (Ar-C-O), 130-115 (Ar-C), 82 (spiro-C), 50 (-CH(NH <sub>2</sub> )-), 40 (-CH <sub>2</sub> -), 35-15 (cyclobutane-C)
IR (cm <sup>-1</sup> )	~1680 (C=O stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (C-O stretch)	~3350, 3280 (N-H stretch), ~1600, 1480 (Ar C=C stretch), ~1230 (C-O stretch), ~1050 (C-N stretch)
Mass Spec. (m/z)	188 [M] <sup>+</sup>	189 [M] <sup>+</sup> , 172 [M-NH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of **Spiro[chroman-2,1'-cyclobutan]-4-amine**.

## Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one

Materials:

- 2'-Hydroxyacetophenone (1.0 eq)
- Cyclobutanone (1.2 eq)
- Pyrrolidine (0.2 eq)
- Toluene
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl acetate

Procedure:

- To a solution of 2'-hydroxyacetophenone in toluene, add cyclobutanone and a catalytic amount of pyrrolidine.
- Reflux the mixture using a Dean-Stark apparatus to remove water for 12-24 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature and wash with 1M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Spiro[chroman-2,1'-cyclobutan]-4-one.

## Reductive Amination to Spiro[chroman-2,1'-cyclobutan]-4-amine

Materials:

- Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq)
- Ammonium acetate (10 eq)
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (1.5 eq)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution

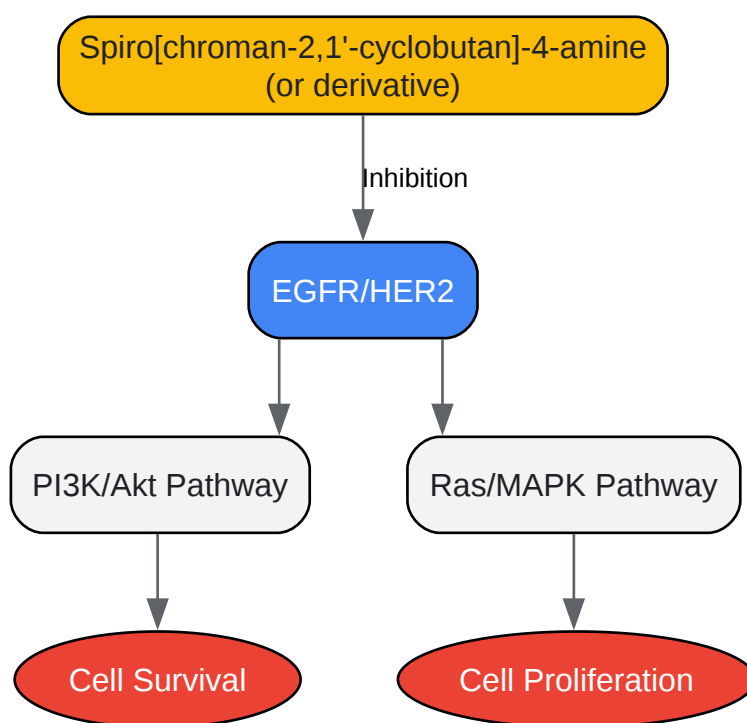
Procedure:

- Dissolve Spiro[chroman-2,1'-cyclobutan]-4-one in methanol.
- Add ammonium acetate and stir the mixture at room temperature for 30 minutes.
- Cool the mixture to 0 °C and add sodium cyanoborohydride portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
- Wash the combined organic layers with saturated  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.

- The crude product can be further purified by column chromatography or crystallization to yield **Spiro[chroman-2,1'-cyclobutan]-4-amine**.

## Potential Biological Activity and Signaling Pathways

Derivatives of the spirochroman-4-amine scaffold have shown promising biological activities, particularly as anticancer and antimicrobial agents. For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have been reported to exhibit antiproliferative activity and induce apoptosis in cancer cell lines.[7] Some studies suggest that these compounds may act as inhibitors of key signaling proteins like EGFR and HER2.[8]



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Caption: Potential inhibition of EGFR/HER2 signaling.

Additionally, the chroman-4-one core is known to be a feature in compounds that act as quorum sensing inhibitors in bacteria, suggesting a potential antimicrobial mechanism that disrupts bacterial communication rather than directly killing the cells.[3]

## Conclusion

**Spiro[chroman-2,1'-cyclobutan]-4-amine** is a promising chemical scaffold with significant potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and characterization, based on the current literature of its close analogs. The provided experimental protocols and representative data serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related molecules. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound.

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